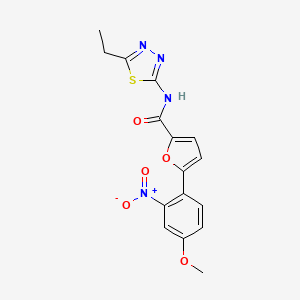

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Description

This compound belongs to a class of heterocyclic derivatives featuring a 1,3,4-thiadiazole core linked to a furan-2-carboxamide moiety. The 1,3,4-thiadiazole ring is substituted with an ethyl group at position 5, while the furan ring is functionalized with a 4-methoxy-2-nitrophenyl group at position 5. This structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S/c1-3-14-18-19-16(26-14)17-15(21)13-7-6-12(25-13)10-5-4-9(24-2)8-11(10)20(22)23/h4-8H,3H2,1-2H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQKASDWRVDHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid chlorides under acidic conditions. The furan ring can be introduced through a subsequent cyclization reaction involving furan derivatives and nitro-substituted phenyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group on the phenyl ring can be reduced to an amine group.

Reduction: The nitro group can be reduced to an amino group, leading to the formation of different derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).

Substitution: Various nucleophiles and electrophiles can be used to substitute the methoxy group, depending on the desired product.

Major Products Formed:

Amines: Reduction of the nitro group results in the formation of aniline derivatives.

Heterocycles: Substitution reactions can lead to the formation of new heterocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Medicine: The compound has been studied for its cytotoxic properties, indicating potential use in cancer therapy. Its ability to induce apoptosis in cancer cells suggests it could be developed into a chemotherapeutic agent.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide exerts its effects involves interaction with molecular targets and pathways. The nitro group on the phenyl ring can interact with enzymes or receptors, leading to biological effects such as inhibition of bacterial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The evidence highlights several 1,3,4-thiadiazole derivatives with varying substituents, synthesized for biological evaluation (Table 1):

Key Observations :

- Substituent Effects : The target compound’s 4-methoxy-2-nitrophenyl group contrasts with 83c’s 4-nitrophenyl substituent. The addition of a methoxy group may enhance solubility or alter binding interactions compared to purely nitro-substituted analogs .

- Thiadiazole Modifications : Derivatives with sulfur-containing substituents (e.g., 5e, 5g) exhibit higher melting points (132–170°C), suggesting increased crystallinity compared to the target compound’s ethyl-substituted thiadiazole .

Anti-Mycobacterial Activity Comparison

Compound 83c (N-(5-(4-Nitrophenyl)-1,3,4-Thiadiazol-2-yl)Furan-2-Carboxamide) demonstrated potent activity against multidrug-resistant Mycobacterium tuberculosis (MIC = 9.87 μM), outperforming isoniazid (>200 μM) . However, methoxy groups can sometimes reduce potency by steric hindrance, necessitating empirical validation.

Solubility and Formulation Challenges

A structurally related anti-epileptic compound, N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-Propyl Pentane Amide (), exhibited poor aqueous solubility, limiting its utility in injectable formulations . The target compound’s nitro and methoxy groups may improve solubility compared to purely hydrophobic analogs, but formulation optimization (e.g., cyclodextrin encapsulation) could still be required.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by data tables and case studies.

1. Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 358.43 g/mol

- CAS Number : 444155-74-2

2. Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has been evaluated for its cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies using the MTT assay demonstrated that this compound exhibited significant antiproliferative activity against several cancer cell lines, including:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

| HT29 (Colon Cancer) | 14.0 |

The results indicated that the compound induced apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation analysis .

3. Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively studied. The compound has shown promising results against both bacterial and fungal strains.

Antibacterial and Antifungal Activity

The Minimum Inhibitory Concentration (MIC) values for this compound were determined against various pathogens:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32.6 |

| Escherichia coli | 50.0 |

| Aspergillus niger | 40.0 |

| Candida albicans | 45.0 |

These findings suggest that the compound possesses moderate to significant antibacterial and antifungal activities, outperforming standard antibiotics in certain cases .

4. Antioxidant Activity

Thiadiazole derivatives are also known for their antioxidant properties. In a study assessing the radical scavenging activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide, it was found to significantly reduce oxidative stress markers in vitro.

Antioxidant Activity Data

The compound demonstrated a DPPH radical scavenging activity with an IC₅₀ value of 25 µg/mL, indicating strong potential as an antioxidant agent .

5. Structure–Activity Relationship (SAR)

The biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide can be attributed to specific structural features:

Key Structural Features Influencing Activity :

- Thiadiazole Ring : Enhances interaction with biological targets.

- Nitrophenyl Group : Contributes to increased cytotoxicity.

- Methoxy Substituent : Improves solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.